Searches of PubChem [National Institutes of Health], a database of chemical information, identified the compound but did not show any associated research publications (PubChem 2-bromo-4-chloro-5-nitrobenzoic acid).
Several commercial suppliers offer the compound, suggesting potential research applications, but no details on its specific uses were available (Example 1: , Example 2).
2-Bromo-4-chloro-5-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 280.46 g/mol. It features a benzoic acid structure with three substituents: a bromine atom at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position. This compound is characterized by its moderate solubility in organic solvents and its potential utility in various chemical syntheses and biological applications .
Several methods exist for synthesizing 2-bromo-4-chloro-5-nitrobenzoic acid:
2-Bromo-4-chloro-5-nitrobenzoic acid finds applications in several fields:
Interaction studies involving 2-bromo-4-chloro-5-nitrobenzoic acid focus on its behavior in biological systems:
These studies are crucial for assessing both the pharmacokinetics and pharmacodynamics of this compound .
Several compounds share structural similarities with 2-bromo-4-chloro-5-nitrobenzoic acid. Here are some notable examples along with their unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2-chloro-5-nitrobenzoic acid | 1157393-80-0 | Similar structure; different halogen positioning |
5-Bromo-4-chloro-2-nitrobenzoic acid | 392319-07-2 | Different position of nitro group |
2-Bromo-3-chloro-5-nitrobenzoic acid | 1499553-66-0 | Variation in halogen placement |
The uniqueness of 2-bromo-4-chloro-5-nitrobenzoic acid lies in its specific arrangement of halogen and nitro groups, which influences its reactivity and biological activity compared to similar compounds. The strategic placement of these functional groups enhances its potential applications in medicinal chemistry while maintaining distinct chemical properties that differentiate it from other derivatives .